2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)-
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Overview
Description
2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- is an organic compound with the molecular formula C8H8N2O2 It is characterized by the presence of a propynol group attached to a methoxy-pyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- typically involves the reaction of 6-methoxy-3-pyridazinecarboxylic acid with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Propyn-1-ol: A simpler analog with similar reactivity but lacking the methoxy-pyridazinyl group.
3-(Trimethylsilyl)-2-propyn-1-ol: Another related compound with a trimethylsilyl group instead of the methoxy-pyridazinyl moiety.
Uniqueness
2-Propyn-1-ol, 3-(6-methoxy-3-pyridazinyl)- is unique due to the presence of the methoxy-pyridazinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
CAS No. |
162437-92-5 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(6-methoxypyridazin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-5-4-7(9-10-8)3-2-6-11/h4-5,11H,6H2,1H3 |
InChI Key |
PUUQIHBAFRNUMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)C#CCO |
Origin of Product |
United States |
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